molecular formula C8H16O2 B14475660 (4R)-4-hydroxyoctan-2-one CAS No. 65651-62-9

(4R)-4-hydroxyoctan-2-one

Cat. No.: B14475660
CAS No.: 65651-62-9
M. Wt: 144.21 g/mol
InChI Key: DGJGBYDRZGFUPX-MRVPVSSYSA-N
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Description

(4R)-4-hydroxyoctan-2-one is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the fourth carbon and a ketone group (C=O) on the second carbon of an eight-carbon chain. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-hydroxyoctan-2-one can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-octanone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxo-2-octanol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.

Industrial Production Methods

In an industrial setting, this compound can be produced via biocatalysis, where enzymes are used to catalyze the reaction. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves the use of microorganisms or isolated enzymes to convert substrates into the desired product under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-hydroxyoctan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-oxo-octanoic acid or 4-oxo-octanol.

    Reduction: 4-hydroxy-2-octanol.

    Substitution: 4-chloro-2-octanone or 4-amino-2-octanone.

Scientific Research Applications

(4R)-4-hydroxyoctan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-hydroxyoctan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-hydroxyoctan-2-one: The enantiomer of (4R)-4-hydroxyoctan-2-one, differing only in the spatial arrangement of atoms.

    4-hydroxy-2-octanone: A similar compound without the chiral center.

    2-octanol: A related compound with a hydroxyl group on the second carbon.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its distinct functional groups also allow for diverse chemical reactivity and biological interactions, setting it apart from other similar compounds.

Properties

CAS No.

65651-62-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4R)-4-hydroxyoctan-2-one

InChI

InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

DGJGBYDRZGFUPX-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@H](CC(=O)C)O

Canonical SMILES

CCCCC(CC(=O)C)O

Origin of Product

United States

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